2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide
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Overview
Description
2-(pyridin-4-yl)thiazole-4-carbothioamide is an organosulfur compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in the fields of organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)thiazole-4-carbothioamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium. This reaction yields N-(pyridin-2-yl)furan-2-carboxamide, which is then treated with an excess of phosphorus pentasulfide (P2S5) in anhydrous toluene to afford the corresponding carbothioamide .
Industrial Production Methods
While specific industrial production methods for 2-(pyridin-4-yl)thiazole-4-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)thiazole-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-(pyridin-4-yl)thiazole-4-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)thiazole-4-carbothioamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a carbothioamide group.
N-(pyridin-2-yl)furan-2-carboxamide: This intermediate is used in the synthesis of 2-(pyridin-4-yl)thiazole-4-carbothioamide.
Uniqueness
2-(pyridin-4-yl)thiazole-4-carbothioamide is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
89401-62-7 |
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Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C9H7N3S2/c10-8(13)7-5-14-9(12-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13) |
InChI Key |
MXMQWPLMHFFOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C(=S)N |
Origin of Product |
United States |
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